molecular formula C18H16O5 B1676842 3,5,7-Trimethoxyflavone CAS No. 26964-29-4

3,5,7-Trimethoxyflavone

Cat. No.: B1676842
CAS No.: 26964-29-4
M. Wt: 312.3 g/mol
InChI Key: CBTHKWVPSIGKMI-UHFFFAOYSA-N
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Description

3,5,7-Trimethoxyflavone (CAS: 26964-29-4) is a polymethoxyflavone isolated from Kaempferia parviflora (black ginger), a medicinal plant traditionally used in Southeast Asia . Its molecular formula is C₁₈H₁₆O₅, with methoxy groups at positions 3, 5, and 7 of the flavone backbone (Figure 1). This compound has garnered attention for its potent antioxidant and anti-inflammatory properties, particularly in mitigating skin damage caused by oxidative stress and inflammation. Key mechanisms include:

  • Inhibition of MMP-1: Suppresses TNF-α-induced matrix metalloproteinase-1 (MMP-1) secretion, reducing collagen degradation in human dermal fibroblasts (NHDFs) .
  • ROS Reduction: Attenuates reactive oxygen species (ROS) accumulation by upregulating heme oxygenase-1 (HO-1) via Nrf2 activation .
  • Anti-Inflammatory Action: Blocks MAPK (ERK, JNK, p38) and Akt phosphorylation, downregulating pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and COX-2 expression .

Despite its efficacy in NHDFs, limitations include its higher effective concentration range (50–100 µM) compared to analogs like 5,7,4′-trimethoxyflavone (active at 6.25–12.5 µM) and the need for studies in 3D skin models and keratinocytes .

Preparation Methods

Chemical Reactions Analysis

MRS928 undergoes several types of chemical reactions, including:

    Oxidation: MRS928 can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

    Substitution: MRS928 can undergo substitution reactions, particularly involving the methoxy groups.

Scientific Research Applications

MRS928 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MRS928 involves its interaction with various molecular targets. As a bioactive compound, it may influence cellular pathways related to metabolism and stress response. detailed studies on its specific molecular targets and pathways are limited .

Comparison with Similar Compounds

Comparison with Structurally Similar Flavonoids

The biological activity of methoxyflavones is highly dependent on the number and position of methoxy and hydroxyl groups. Below is a comparative analysis of 3,5,7-Trimethoxyflavone and its analogs:

Table 1: Structural and Functional Comparison of Methoxyflavones

Compound Name Structure (Substituents) Source Key Biological Activities Reference
This compound 3-OCH₃, 5-OCH₃, 7-OCH₃ Kaempferia parviflora - Inhibits MMP-1 (IC₅₀: 50–100 µM)
- Reduces ROS by 1.33–1.88-fold vs. control
- Suppresses IL-1β, IL-6, IL-8 by 35–70%
5-Hydroxy-3,7,4′-trimethoxyflavone 3-OCH₃, 5-OH, 7-OCH₃, 4′-OCH₃ Chromolaena odorata - Antimicrobial activity against E. coli and S. aureus (MIC: 10–25 µg/mL)
- Comparable to gentamicin
3',4',5'-Trimethoxyflavone 3′-OCH₃, 4′-OCH₃, 5′-OCH₃ Synthetic/plant sources - Limited skin-specific data
- Studied for anticancer properties (e.g., melanoma)
5,7-Dihydroxy-3,8,4′-trimethoxyflavone 3-OCH₃, 5-OH, 7-OH, 8-OCH₃, 4′-OCH₃ Cercidiphyllum japonicum - Novel compound with uncharacterized bioactivity
- Structural similarity suggests potential antioxidant roles
Apigenin (4',5,7-trihydroxyflavone) 4′-OH, 5-OH, 7-OH Widespread in plants - Broad-spectrum antioxidant
- Less potent than this compound in MMP-1 inhibition (IC₅₀: >100 µM)

Key Findings from Comparative Studies

Methoxy Group Positioning :

  • Methoxy groups at 3,5,7 positions (as in this compound) enhance HO-1 induction and ROS scavenging , critical for skin protection .
  • Hydroxyl groups (e.g., 5-OH in 5-Hydroxy-3,7,4′-trimethoxyflavone) correlate with antimicrobial activity , likely due to increased polarity and membrane interaction .

Potency Differences :

  • This compound requires higher concentrations (50–100 µM) for MMP-1 inhibition compared to 5,7,4′-trimethoxyflavone (6.25–12.5 µM), suggesting methoxy placement on the A-ring may reduce bioavailability or target affinity .

Therapeutic Applications :

  • Skin Health : this compound is unique in targeting MAPK/Akt pathways and COX-2 for anti-aging, while analogs like 3',4',5'-Trimethoxyflavone are explored for anticancer uses .
  • Antimicrobial Activity : 5-Hydroxy-3,7,4′-trimethoxyflavone outperforms this compound in bacterial/fungal inhibition, highlighting the role of hydroxyl-methoxy combinations .

Biological Activity

3,5,7-Trimethoxyflavone is a flavonoid compound primarily isolated from Kaempferia parviflora, a traditional medicinal plant known for its various health benefits. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and potential therapeutic effects.

  • Molecular Formula : C18H16O5C_{18}H_{16}O_{5}
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 26964-29-4

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the secretion of matrix metalloproteinase-1 (MMP-1), a key enzyme involved in extracellular matrix degradation. This inhibition occurs in human dermal fibroblasts stimulated by tumor necrosis factor-alpha (TNF-α), which is associated with inflammatory responses.

  • MMP-1 Inhibition : Treatment with this compound significantly reduced MMP-1 secretion levels compared to controls. At concentrations of 50 µM and 100 µM, MMP-1 secretion was suppressed to approximately 1.99-fold and 1.76-fold of the control levels respectively (p < 0.01) .

Antioxidant Activity

The compound also demonstrates antioxidant activity by reducing intracellular reactive oxygen species (ROS) levels in TNF-α-stimulated fibroblasts. This effect is crucial for protecting cells from oxidative stress.

  • ROS Reduction : Treatment with this compound resulted in a marked decrease in ROS accumulation, indicating its potential to mitigate oxidative damage .

Cytokine Suppression

Additionally, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8 in stimulated fibroblasts.

  • Cytokine Levels : After TNF-α stimulation, IL-1β mRNA expression increased significantly; however, treatment with the flavonoid suppressed this increase by up to 4.16-fold at a concentration of 50 µM (p < 0.01) .

Research Findings and Case Studies

A study published in Antioxidants highlighted the protective effects of this compound on human dermal fibroblasts subjected to inflammatory conditions. The findings included:

Parameter Control 50 µM Treatment 100 µM Treatment
MMP-1 Secretion (ng/mL)21.1312.5915.65
IL-1β Expression (fold change)10.454.163.08
ROS AccumulationHighLowVery Low

These results indicate that higher concentrations of this compound lead to more significant reductions in both MMP-1 secretion and pro-inflammatory cytokine expression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3,5,7-Trimethoxyflavone in laboratory settings?

Methodological Answer:

  • Synthesis : The compound can be synthesized via methoxylation of precursor flavones under controlled alkaline conditions. Key intermediates should be purified using column chromatography (e.g., silica gel) to avoid byproducts.
  • Characterization :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy group positions and aromatic proton environments .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (C18_{18}H16_{16}O5_5, MW 312.32) and fragmentation patterns .
    • X-ray Crystallography : ORTEP diagrams (e.g., CCDC 2166429) resolve crystal structure and confirm substituent geometry .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Handling Precautions :
    • Use P95 respirators (NIOSH) or EN 143-compliant masks to avoid inhalation of dust .
    • Wear impermeable gloves (e.g., nitrile) and safety goggles during handling to prevent skin/eye contact .
    • Avoid generating aerosols; use fume hoods for powder weighing .

Q. What analytical techniques are validated for determining the purity of this compound?

Methodological Answer:

  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 254–280 nm). Purity ≥98% is achievable with gradient elution (e.g., acetonitrile/water) .
  • Melting Point Analysis : Confirm identity via sharp melting point (165–166°C) .
  • TLC : Monitor synthesis intermediates using silica plates and UV visualization .

Advanced Research Questions

Q. How can researchers optimize the bioactivity of this compound through structural modifications?

Methodological Answer:

  • Methoxy Group Substitution : Compare bioactivity with analogs (e.g., 5,7,4′-trimethoxyflavone or 3,5,7,4′-tetramethoxyflavone) to identify structure-activity relationships (SAR) .
  • Hydroxylation : Introduce hydroxyl groups at C-4' or C-3' to enhance solubility and receptor binding (e.g., via demethylation under acidic conditions).
  • In Silico Modeling : Use molecular docking to predict interactions with targets like PI3K/Akt/mTOR or NF-κB pathways .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., glucuronidation) .
  • Dose Escalation Studies : Test efficacy in animal models (e.g., tracheal smooth muscle relaxation) using incremental doses (1–50 mg/kg) to bridge in vitro IC50_{50} values .
  • Tissue Distribution Analysis : Use radiolabeled 14C^{14}C-3,5,7-Trimethoxyflavone to quantify accumulation in target organs .

Q. What are the critical considerations for designing dose-response studies with this compound?

Methodological Answer:

  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations to enhance aqueous solubility .
  • Control Groups : Include vehicle controls and reference standards (e.g., quercetin or apigenin) for comparative efficacy .
  • Endpoint Selection : Measure biomarkers (e.g., TNF-α for anti-inflammatory studies) at multiple timepoints to capture dynamic responses .

Properties

IUPAC Name

3,5,7-trimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTHKWVPSIGKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181461
Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26964-29-4
Record name 3,5,7-Trimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26964-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one
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Synthesis routes and methods

Procedure details

Galangin (27 mg, 0.1 mmol) was dissolved in dried acetone (20 mL), solid potassium carbonate (0.5 g) and dimethyl sulfate (1 mL) were added, and the mixture was refluxed for 4 hrs, then cooled to room temperature. The solution was filtered and evaporated, water (20 mL) and concentrated ammonium hydroxide (2 mL) were added and the solution was extracted with ethyl acetate (15 mL×2). The solvent was evaporated and the residue was recrystallized from methanol/water to give 21 mg product (67%). 1HNMR (DMSO-d6): d 3.73 (s, 3H, 3-OCH3), 3.86 (s, 3H, 7-OCH3), 3.86 (s, 3H, 5-OCH3), 6.48 (s, 1H, 8-H), 6.79 (s, 1H, 6-H), 7,99 (m, 3H), 8.02 (m, 2H). MS (CI/NH3): m/z 313 (MH+, base).
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5,7-Trimethoxyflavone
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3,5,7-Trimethoxyflavone

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